molecular formula C8H14N2O2S B8238768 1-Methylsulfonyl-1,5-diazacyclonon-7-yne

1-Methylsulfonyl-1,5-diazacyclonon-7-yne

Cat. No.: B8238768
M. Wt: 202.28 g/mol
InChI Key: IWGIUZWJPWZCRU-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-1,5-diazacyclonon-7-yne is a nine-membered heterocyclic compound featuring a strained alkyne moiety (C≡C) at the 7-position, two nitrogen atoms at the 1- and 5-positions, and a methylsulfonyl (-SO₂CH₃) substituent. While direct data on its applications are unavailable in the provided evidence, analogous compounds (e.g., dibenzocyclooctynes) are widely used in bioconjugation and materials science due to their rapid, catalyst-free cycloaddition with azides .

Properties

IUPAC Name

1-methylsulfonyl-1,5-diazacyclonon-7-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-13(11,12)10-7-3-2-5-9-6-4-8-10/h9H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGIUZWJPWZCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCNCC#CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne typically involves the reaction of a suitable diazacyclonon-7-yne precursor with a methylsulfonylating agent. One common method is the reaction of 1,5-diazacyclonon-7-yne with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-1,5-diazacyclonon-7-yne undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diazacyclonon-7-yne ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted diazacyclonon-7-yne derivatives.

Scientific Research Applications

1-Methylsulfonyl-1,5-diazacyclonon-7-yne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The diazacyclonon-7-yne ring can also participate in cycloaddition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Structural Analogues: Diazacycloalkynes

The compound’s diazacyclononyne scaffold distinguishes it from smaller-ring analogues like 1,5-diazacyclooctynes. Key differences include:

Property 1-Methylsulfonyl-1,5-diazacyclonon-7-yne 1,5-Diazacyclooctyne
Ring Size 9-membered 8-membered
Strain Energy Lower due to larger ring Higher
Reactivity Moderate; slower cycloaddition kinetics Faster
Functional Group Methylsulfonyl (-SO₂CH₃) Variable (e.g., -H, -CH₃)

The methylsulfonyl group in the target compound likely increases solubility in polar solvents compared to unsubstituted diazacycloalkynes, though this may reduce lipophilicity for membrane permeability .

Sulfonyl-Containing Heterocycles (Pesticide Derivatives)

highlights sulfonylurea herbicides (e.g., metsulfuron methyl), which share sulfonyl groups but differ in core structure:

Parameter This compound Metsulfuron Methyl
Core Structure Diazacyclononyne Triazine-benzoate
Functional Groups Alkyne, -SO₂CH₃ Sulfonylurea bridge, -COOCH₃
Applications Potential in bioconjugation Herbicide (ALS enzyme inhibition)
Reactivity Strain-driven cycloaddition Enzymatic inhibition

The triazine-based herbicides rely on sulfonylurea bridges for target binding, whereas the target compound’s alkyne may prioritize covalent bond formation with azides. This structural divergence suggests distinct biological or synthetic utilities .

Sulfonate Salts (Dipotassium 7-hydroxynaphthalene-1,3-disulphonate)

describes a sulfonate salt (CAS 842-18-2) with high water solubility due to its ionic -SO₃⁻ groups. In contrast, the methylsulfonyl group in the target compound is non-ionic, likely reducing hydrophilicity but improving compatibility with organic solvents. This difference may influence their respective roles in aqueous vs. organic-phase reactions .

Research Findings and Implications

  • Reactivity : The methylsulfonyl group may stabilize the compound’s transition state during cycloaddition by withdrawing electron density, though this requires experimental validation.
  • Applications : Unlike sulfonylurea herbicides (), the target compound’s alkyne moiety positions it for use in drug delivery or polymer chemistry.

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